![molecular formula C9H16N2O B1488363 2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one CAS No. 1290900-22-9](/img/structure/B1488363.png)

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one

Overview

Description

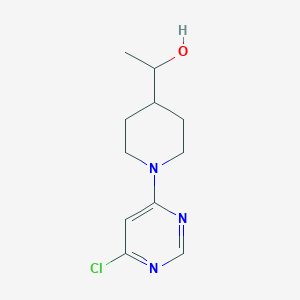

The compound seems to be a derivative of 2-azabicyclo[2.2.1]heptane . The 2-azabicyclo[2.2.1]heptane structure is a part of various bio-active compounds and is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, includes a seven-membered ring with one nitrogen atom and two carbon atoms .Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-azabicyclo[2.2.1]heptane, a core part of the compound you’re interested in, include a molecular weight of 97.16 .Scientific Research Applications

Therapeutic Drug Synthesis

This compound serves as a versatile synthetic building block in the development of therapeutic drugs. Its structural attributes allow for the creation of various pharmacologically active molecules. For instance, it has been used in the synthesis of analogs of bredinin and carbovir , which are compounds with antiviral properties.

Palladium-Catalyzed Reactions

In organic synthesis, the compound is utilized in palladium-catalyzed 1,2-aminoacyloxylation reactions. This process efficiently synthesizes oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to create a library of bridged aza-bicyclic structures .

Asymmetric Synthesis

The compound is instrumental in organocatalysed asymmetric Michael additions. These reactions afford products with high yield and enantiomeric ratio, leading to structures that include various diazabicyclo[2.2.1]heptane core structures, which are valuable in creating natural product scaffolds .

Biochemical Applications

In biochemistry, the compound’s derivatives are used to study enzyme-mediated reactions and to synthesize key intermediates for potent analgesics like epibatidine , which has applications in pain management.

Chemical Engineering Processes

The compound’s role in chemical engineering is linked to its use in the synthesis of complex molecules. Its ability to form stable bicyclic structures makes it a valuable intermediate in designing process flows for the mass production of pharmaceuticals .

Materials Science

In materials science, the compound’s derivatives could potentially be used to develop new materials with unique properties, such as enhanced durability or specific reactivity, due to the robustness of the bicyclic ring structure inherent to the compound .

Pharmacological Research

Pharmacologically, the compound is explored for its potential in creating new drugs. Its bicyclic azabicyclo[2.2.1]heptane framework is particularly interesting for the development of drugs targeting neurological pathways .

Enantioselective Catalysis

Lastly, the compound finds application in enantioselective catalysis, which is crucial for producing single-enantiomer pharmaceuticals. The compound’s structure allows for selective synthesis, which is vital for the efficacy and safety of many drugs .

Future Directions

properties

IUPAC Name |

2-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-6(10)9(12)11-5-7-2-3-8(11)4-7/h6-8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOAJFBCYSMDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CCC1C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)

![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)